molecular formula C13H11N3O5 B1668696 1H-Isoindole-1,3(2H)-dione, 4-amino-2-(5-hydroxy-2,6-dioxo-3-piperidinyl)- CAS No. 460741-57-5

1H-Isoindole-1,3(2H)-dione, 4-amino-2-(5-hydroxy-2,6-dioxo-3-piperidinyl)-

Cat. No. B1668696
M. Wt: 289.24 g/mol
InChI Key: SUPXDAFBRRQSKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CC-12074 is a bio-active chemical.

Scientific Research Applications

Synthesis and Derivative Formation

  • Hexahydro-1H-isoindole-1,3(2H)-dione derivatives synthesis : A new synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been developed, starting from 3-sulfolene. This involves the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione and subsequent reactions to produce amino and triazole derivatives (Tan, Koc, Kishali, Şahin, & Kara, 2016).

  • Formation of Tetrahydroisoindoles : Research on substituted 1,3-dihydro-2H-isoindoles (isoindolines) includes palladium-catalyzed formate reduction to produce 4,5,6,7-tetrahydro-2H-isoindoles. The study highlights differences in aromaticity and reactivity between isoindoles and indoles, suggesting varied applications in chemical synthesis (Hou, Wang, Chung, Hsieh, & Tsai, 2007).

  • Synthesis of Amino-Phthalimide Derivatives : An innovative approach for synthesizing amino-phthalimide (1H-isoindole-1,3(2H)-dione) derivatives from α,β-unsaturated ketones has been established. This process includes the incorporation of substituted amine groups into aromatic rings and highlights the compounds' high fluorescence properties in the blue-green region (Tan, Bozkurt, Kishali, & Kara, 2014).

Biological Applications

  • Antimicrobial and Anticancer Activity : Research into isoindole-1,3(2H)-dione compounds has shown varying anticancer and antimicrobial activities. The activity depends on the substituents attached, suggesting their potential as chemotherapeutic agents. For example, certain derivatives showed greater inhibition of cyclooxygenase enzymes, and others demonstrated scavenging activity for oxidative or nitrosan stress (Szkatuła et al., 2021); (Tan, Kizilkaya, Kelestemur, Akdemir, & Kara, 2020).

  • Serotonin Receptor and Phosphodiesterase 10A Inhibition : A series of 4-methoxy-1H-isoindole-1,3(2H)-dione derivatives were synthesized and evaluated as potential antipsychotics, showing inhibitory properties against phosphodiesterase 10A and affinities for serotonin receptors. This suggests their potential application in psychiatric treatments (Czopek et al., 2020).

properties

CAS RN

460741-57-5

Product Name

1H-Isoindole-1,3(2H)-dione, 4-amino-2-(5-hydroxy-2,6-dioxo-3-piperidinyl)-

Molecular Formula

C13H11N3O5

Molecular Weight

289.24 g/mol

IUPAC Name

4-amino-2-(5-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C13H11N3O5/c14-6-3-1-2-5-9(6)13(21)16(12(5)20)7-4-8(17)11(19)15-10(7)18/h1-3,7-8,17H,4,14H2,(H,15,18,19)

InChI Key

SUPXDAFBRRQSKI-UHFFFAOYSA-N

SMILES

C1C(C(=O)NC(=O)C1O)N2C(=O)C3=C(C2=O)C(=CC=C3)N

Canonical SMILES

C1C(C(=O)NC(=O)C1O)N2C(=O)C3=C(C2=O)C(=CC=C3)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CC-12074;  CC12074;  CC 12074;  Pomalidomide metabolite M19;  UNII-A480CC1Z8I;  SCHEMBL3742152.

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-(4-amino-1,3-dioxoisoindolin-2-yl)-2,6-dioxo-5-acetoxypiperidine (1 g, 3.5 mmol) and p-toluenesulfonic acid (0.33 g, 1.8 mmol) in methanol (10 mL) is heated at reflux for 5 hours and the solvent is then removed in vacuo to give 4-amino-2-(5-hydroxy-2,6-dioxopiperid-3-yl)isoindoline-1,3-dione which can be further purified by column chromatography.
Name
3-(4-amino-1,3-dioxoisoindolin-2-yl)-2,6-dioxo-5-acetoxypiperidine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Isoindole-1,3(2H)-dione, 4-amino-2-(5-hydroxy-2,6-dioxo-3-piperidinyl)-
Reactant of Route 2
1H-Isoindole-1,3(2H)-dione, 4-amino-2-(5-hydroxy-2,6-dioxo-3-piperidinyl)-
Reactant of Route 3
1H-Isoindole-1,3(2H)-dione, 4-amino-2-(5-hydroxy-2,6-dioxo-3-piperidinyl)-
Reactant of Route 4
1H-Isoindole-1,3(2H)-dione, 4-amino-2-(5-hydroxy-2,6-dioxo-3-piperidinyl)-
Reactant of Route 5
1H-Isoindole-1,3(2H)-dione, 4-amino-2-(5-hydroxy-2,6-dioxo-3-piperidinyl)-
Reactant of Route 6
1H-Isoindole-1,3(2H)-dione, 4-amino-2-(5-hydroxy-2,6-dioxo-3-piperidinyl)-

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